Product packaging for 5-Amino-6-fluoropyridine-2-carboxylic acid(Cat. No.:CAS No. 1806662-65-6)

5-Amino-6-fluoropyridine-2-carboxylic acid

Cat. No.: B2866213
CAS No.: 1806662-65-6
M. Wt: 156.116
InChI Key: RLGCVRUPOVMWAM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acids in Chemical Synthesis

Pyridine carboxylic acids are a class of organic compounds that have found extensive application as versatile scaffolds in the synthesis of a wide array of chemical entities. nih.govnih.gov The presence of the nitrogen atom in the aromatic ring, combined with the carboxylic acid group, imparts unique electronic and coordination properties to these molecules. nih.gov This dual functionality allows for a variety of chemical transformations, making them ideal starting materials or intermediates in multi-step syntheses. rsc.org

In the realm of pharmaceuticals, pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of drugs for a multitude of therapeutic areas, including cancer, tuberculosis, diabetes, and infectious diseases. nih.govnih.govresearchgate.net The carboxylic group provides a handle for forming amide bonds, esters, and other functional groups, while the pyridine nitrogen can be involved in hydrogen bonding and coordination with biological targets. nih.gov This structural versatility has made pyridine carboxylic acids a staple in the drug discovery pipeline. researchgate.net Beyond pharmaceuticals, these compounds are also utilized in the development of agrochemicals and functional materials. mdpi.com

Strategic Importance of Fluorine and Amino Substituents in Pyridine Scaffolds

The introduction of fluorine atoms and amino groups into organic molecules, particularly heterocyclic scaffolds like pyridine, is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.gov

Amino Substituents: The amino group, on the other hand, can serve as a key pharmacophore, participating in hydrogen bonding interactions with biological receptors. It can also act as a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov The presence of an amino group can also influence the solubility and electronic properties of the pyridine ring. The development of synthetic methodologies for amino-substituted pyridines is an active area of research. acs.orgrsc.org

The combination of both fluorine and amino substituents on a pyridine carboxylic acid scaffold, as seen in 5-amino-6-fluoropyridine-2-carboxylic acid, offers a powerful tool for medicinal chemists to fine-tune the properties of new drug candidates.

Overview of Academic Research Focused on this compound

While extensive research exists on fluorinated and amino-substituted pyridine derivatives in general, academic studies focusing specifically on this compound are not widely documented in publicly available literature. The compound is primarily recognized and made available by chemical suppliers as a building block for organic synthesis. The isomeric compound, 6-Amino-5-fluoropyridine-2-carboxylic acid (also known as 6-Amino-5-fluoropicolinic acid), with CAS Number 1806562-79-7, is noted as a useful intermediate. bldpharm.comchemicalbook.com

The utility of this class of compounds in research can be inferred from studies on analogous structures. For instance, aminofluoropyridine derivatives are key intermediates in the synthesis of complex heterocyclic systems. Research has shown the use of similar compounds in the creation of quinolone derivatives, which are a well-known class of antibacterial agents. researchgate.netresearchgate.net The strategic placement of the amino and fluoro groups on the pyridine ring can influence the biological activity and pharmacokinetic profile of the resulting larger molecules.

Given its structural features, this compound is a promising starting material for the synthesis of novel bioactive molecules. Its carboxylic acid function allows for coupling reactions, while the amino group can be a site for further derivatization. The fluorine atom is expected to impart favorable properties, such as enhanced metabolic stability, to the final products. Future research will likely see the application of this and similar molecules in the development of new therapeutic agents and functional materials.

Data Tables

Table 1: Physicochemical Properties of 6-Amino-5-fluoropyridine-2-carboxylic acid Note: Data for the isomer 6-Amino-5-fluoropyridine-2-carboxylic acid is provided due to the availability of public information.

PropertyValue
CAS Number 1806562-79-7 bldpharm.com
Molecular Formula C6H5FN2O2 bldpharm.com
Molecular Weight 156.11 g/mol bldpharm.com
SMILES Code O=C(O)C1=NC(N)=C(F)C=C1 bldpharm.com
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B2866213 5-Amino-6-fluoropyridine-2-carboxylic acid CAS No. 1806662-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGCVRUPOVMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 6 Fluoropyridine 2 Carboxylic Acid and Its Precursors

Direct Synthesis Approaches to 5-Amino-6-fluoropyridine-2-carboxylic acid

Direct synthesis of this compound involves strategic methodologies that construct the molecule through carefully planned sequences. These approaches often leverage the inherent reactivity of the pyridine (B92270) nucleus, which is electron-deficient and thus susceptible to certain types of chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone for the functionalization of pyridine rings. This class of reactions is particularly effective for introducing substituents onto electron-deficient heterocyclic systems. The reaction proceeds best when strong electron-withdrawing groups are present on the ring, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. For pyridine derivatives, substitutions are most favorable at the 2-, 4-, and 6-positions.

The synthesis of highly substituted pyridines often begins with precursors bearing multiple halogen atoms, such as dichloropyridines. The key to a successful synthesis is achieving regioselective substitution, where a nucleophile replaces only one specific halogen atom, leaving others intact for subsequent reactions. The selectivity of this substitution is governed by both electronic and steric factors. wuxiapptec.com For instance, in 2,4-dichloropyrimidine (B19661) analogs, substitution typically occurs at the C-4 position; however, the presence of electron-donating or withdrawing groups at other positions can alter this selectivity, sometimes favoring the C-2 position or resulting in a mixture of products. wuxiapptec.com Computational models and Frontier Molecular Orbital (FMO) analysis can be employed to predict the site of substitution by evaluating the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, which indicates the most electrophilic carbon atom. wuxiapptec.comresearchgate.net

Table 1: Factors Influencing Regioselectivity in SNAr of Dihalogenated Pyridines

FactorDescriptionEffect on RegioselectivityExample
Electronic EffectsPresence of electron-withdrawing or electron-donating groups on the pyridine ring.Electron-withdrawing groups activate the ring for nucleophilic attack, while electron-donating groups can direct substitution to specific positions by altering LUMO distribution. wuxiapptec.comAn electron-donating group at C-6 of a 2,4-dichloropyrimidine can shift selectivity towards the C-2 position. wuxiapptec.com
Steric HindranceBulky substituents near a potential reaction site.Can block nucleophilic attack at an adjacent position, favoring substitution at a less hindered site.A bulky group at the C-5 position can influence the C4/C2 selectivity in dichloropyrimidines. wuxiapptec.com
NucleophileThe nature of the incoming nucleophile.Different nucleophiles can exhibit different selectivities. For example, tertiary amines have shown excellent C-2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.govTertiary amines reacting with 2,4-dichloropyrimidines. nih.gov

The introduction of an amino group is a critical step in forming the target compound. This is often achieved through the amination of a fluoropyridine precursor. The high reactivity of 2-fluoropyridines in SNAr reactions makes them excellent substrates for this transformation. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 320 times faster than the corresponding reaction with 2-chloropyridine (B119429), allowing for amination under milder conditions. nih.gov A variety of aminating agents can be used, including lithium amides, which effectively promote the amination of 2-fluoropyridine at room temperature without the need for a transition-metal catalyst. researchgate.net This method is applicable to both primary and secondary lithium amides, providing a direct route to a range of 2-aminopyridines. researchgate.net Another approach uses inexpensive acetamidine (B91507) hydrochloride as an ammonia (B1221849) source for the amination of 2-fluoropyridine, offering high yields and chemoselectivity. researchgate.net

The introduction of the fluorine atom onto the pyridine ring is commonly accomplished through a halogen exchange (Halex) reaction. acsgcipr.org This specific type of SNAr process involves the displacement of a chloride or bromide atom with a fluoride (B91410) ion. acsgcipr.orgwikipedia.org The Halex reaction is typically performed at high temperatures in aprotic polar solvents like DMSO or DMF, using a fluoride salt such as potassium fluoride (KF) or caesium fluoride (CsF). acsgcipr.orgwikipedia.org The reaction is most efficient on aromatic systems that are activated by electron-withdrawing groups, which stabilize the intermediate complex. acsgcipr.orgcas.cn For the synthesis of this compound, a plausible precursor would be a 6-chloropyridine derivative, which would undergo halide exchange to yield the 6-fluoro product. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org

Strategies for Carboxylic Acid Group Introduction at C-2 Position

The carboxylic acid group at the C-2 position of the pyridine ring can be introduced through several synthetic routes. One of the most common industrial methods is the oxidation of a 2-methyl group (a 2-picoline derivative). wikipedia.org This oxidation can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.org Alternatively, a two-step process involving ammoxidation of 2-picoline to form the nitrile, followed by hydrolysis, also yields the desired pyridine-2-carboxylic acid (picolinic acid). wikipedia.org Another powerful strategy involves the directed metalation of the pyridine ring. A C-H bond at the C-2 position can be deprotonated using a strong base like n-butyllithium, creating a pyridyl anion. This nucleophilic intermediate can then be trapped with carbon dioxide (CO₂) to form the carboxylate group upon workup. researchgate.net The hydrolysis of a pre-existing nitrile group at the C-2 position is also a viable method for installing the carboxylic acid functionality.

Multi-Step Synthetic Sequences and Yield Optimization

Constructing a polysubstituted molecule like this compound requires a multi-step synthesis where the order of reactions is paramount to success. google.com A hypothetical, logical sequence could start from a readily available di- or tri-halogenated pyridine. The sequence of introducing the amino, fluoro, and carboxylic acid groups must be carefully planned to manage the activating and deactivating effects of each substituent on subsequent SNAr reactions.

For instance, starting with a dichlorinated pyridine ester, one might first perform a regioselective Halex reaction to introduce the fluorine atom. The ester group acts as a precursor to the carboxylic acid and helps activate the ring for the initial substitution. This could be followed by a nucleophilic amination to install the amino group. The final step would be the hydrolysis of the ester to the carboxylic acid.

Optimization of such a sequence involves a detailed study of each step to maximize the yield. This includes adjusting reaction parameters such as temperature, solvent, catalyst, and reaction time. For example, in amination reactions, careful selection of the base and solvent can prevent side reactions. researchgate.net In Halex reactions, the choice of fluoride source (e.g., KF vs. CsF) and the use of phase-transfer catalysts can significantly impact reaction rates and yields. acsgcipr.org Throughout the synthesis, purification of intermediates is crucial to prevent the carry-over of impurities that could interfere with subsequent steps. google.com

Synthesis of Related Amino- and Fluoropyridine Carboxylic Acid Analogues

The synthesis of functionalized pyridine rings, particularly those bearing both amino and fluoro groups, is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The electronic properties conferred by the fluorine atom and the synthetic versatility of the amino group make these structures valuable building blocks. Methodologies often involve multi-step sequences, leveraging classic and modern organic reactions to achieve the desired substitution patterns.

Methods for Alpha-Fluoro-Alpha-Amino Acid Derivatives

The synthesis of α-fluoro-α-amino acids is a challenging yet crucial area of organic chemistry, as the incorporation of a fluorine atom at the α-position can significantly alter the biological and chemical properties of amino acids and peptides. mdpi.comnih.gov These derivatives are sought after for their potential to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. nih.govrsc.org

Key synthetic strategies include:

Nucleophilic and Electrophilic Fluorination: Traditional methods often rely on the fluorination of non-fluorinated precursors. mdpi.com Nucleophilic fluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxofluor are used, while electrophilic sources include NFSI (N-Fluorobenzenesulfonimide) and Selectfluor. mdpi.comnih.gov These approaches, however, can lack generality and may require harsh reaction conditions. nih.gov

Transformation of Fluorinated Building Blocks: An alternative strategy involves using readily available fluorinated compounds as starting materials. This can include transformations of fluorinated imines or nickel-catalyzed reactions with reagents like bromodifluoroacetate. rsc.org

Asymmetric Catalysis: Achieving enantiopurity is critical, and various asymmetric catalytic methods have been developed. These include highly enantioselective reductions, alkylations, and Strecker-type reactions to produce chiral α-CF3-α-amino acids. mdpi.com

Table 1: Selected Methods for α-Fluoro-α-Amino Acid Synthesis

Method Type Reagents/Catalysts Key Features Citations
Nucleophilic Fluorination DAST, Deoxofluor, CsF Introduction of fluorine via nucleophilic displacement. mdpi.comnih.gov
Electrophilic Fluorination NFSI, Selectfluor Introduction of fluorine via electrophilic attack. mdpi.comnih.gov
Asymmetric Catalysis Variety of chiral catalysts Enantioselective reductions, alkylations, Strecker-type reactions. mdpi.com
Photoredox Catalysis Organic photocatalyst, Alkyltrifluoroborates, Selectfluor Mild, metal-free, regioselective carbofluorination. nih.gov

Chiral Synthesis involving Fluorinated Pyridines

The development of chiral fluorinated pyridine-containing molecules is essential for creating stereospecific ligands and pharmacologically active compounds. nih.gov The presence of fluorine can significantly influence the electronic and steric properties of ligands, thereby affecting the outcome of asymmetric transformations. rsc.org

Notable approaches include:

Chemoenzymatic Synthesis: This method combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For instance, prochiral α-halogenated acyl moieties can be introduced into picoline derivatives, followed by asymmetric reduction of the resulting carbonyl group using an alcohol dehydrogenase to yield chiral alcohols with excellent enantiomeric excess (95–>99% ee). nih.gov

Asymmetric Catalysis with Fluorinated Ligands: Chiral ligands containing fluorine or fluorinated substituents are used to induce asymmetry in metal-catalyzed reactions. rsc.org The high electronegativity of fluorine can create electronically deficient catalysts, potentially increasing reactivity. rsc.org For example, chiral Schiff's base ligands with an α-CF3-alcohol moiety have been employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. rsc.org

Ring-Opening of Chiral Aziridines: Chiral aziridines can serve as precursors for fluoroamines. The ring-opening of "non-activated" chiral aziridines can be achieved using reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF), which acts as both an activator and a fluorine source, to produce regioisomeric fluorinated amines. researchgate.net

Table 2: Chiral Synthesis Strategies for Fluorinated Pyridine Analogues

Strategy Key Reagents/Catalysts Product Type Key Features Citations
Chemoenzymatic Reduction Alcohol dehydrogenase (from Lactobacillus kefir) Chiral α-fluorinated secondary alcohols High conversion and excellent enantioselectivity (95–>99% ee). nih.gov
Asymmetric Mannich Reaction Chiral guanidine (B92328) catalyst Quaternary fluorocarbon chiral compounds High yields (up to 94%) and enantioselectivity (up to 99% ee). rsc.org
Aziridine Ring-Opening Triethylamine trihydrofluoride (Et3N·3HF) Regioisomeric fluoroamines Efficient preparation from stable chiral aziridines. researchgate.net

Diazotization and Fluorodediazoniation (Balz-Schiemann Reaction) in Pyridine Fluorination

The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. wikipedia.org This reaction involves the transformation of a primary aromatic amine into a diazonium salt, typically a tetrafluoroborate (B81430), which is then thermally decomposed to yield the corresponding aryl fluoride. wikipedia.orgscientificupdate.com

This methodology has been successfully applied to the synthesis of fluoropyridines from aminopyridines. thieme-connect.deresearchgate.net The process generally involves two steps:

Diazotization: The aminopyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a fluorine source like hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4). wikipedia.orgthieme-connect.de This forms the intermediate pyridinediazonium salt.

Dediazoniation: The isolated diazonium salt is decomposed, often by heating, to release nitrogen gas and boron trifluoride, resulting in the formation of the fluoropyridine. wikipedia.orgacs.org

Innovations to the classic Balz-Schiemann reaction aim to improve safety, yield, and substrate scope. These include performing the reaction in HF/pyridine mixtures, which can facilitate decomposition at lower temperatures, and developing one-pot procedures that avoid the isolation of potentially unstable diazonium intermediates. scientificupdate.comthieme-connect.deacs.org The use of alternative counterions like hexafluorophosphates (PF6−) or employing organotrifluoroborate salts as the fluoride source under milder conditions represents a significant advance. wikipedia.orgscientificupdate.com

Table 3: Application of Balz-Schiemann Reaction to Pyridine Derivatives

Substrate Reagents Conditions Product Yield Citations
Aminopyridines NaNO2, HF or HF-pyridine Diazotization followed by in situ dediazoniation (20 - 60 °C) Fluoropyridines High researchgate.net
4-(ethoxycarbonyl)pyridine-3-amine Diazotization to tetrafluoroborate salt Thermal decomposition in PhCl or hexane (B92381) at 60 °C Ethyl 3-fluoroisonicotinate 63-66% acs.org
Aryl/Heteroaryl Amines t-BuONO, RBF3K One-pot, mild conditions Aryl/Heteroaryl Fluorides Moderate scientificupdate.com

Transition-Metal-Free Approaches for Aminopyridine Synthesis

The synthesis of aminopyridines, crucial precursors for many complex molecules, is often achieved through transition-metal-catalyzed cross-coupling reactions. However, developing transition-metal-free alternatives is a significant goal in green chemistry to avoid metal contamination and reduce costs.

Recent progress has focused on nucleophilic aromatic substitution (SNAr) reactions, particularly using highly activated substrates like 2-fluoropyridines. The carbon-fluorine bond at the 2-position of the pyridine ring exhibits high reactivity towards nucleophilic substitution. rsc.org An efficient, catalyst-free method has been developed for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridines using acetamidine hydrochloride as an inexpensive and safe ammonia source. rsc.orgrsc.org The reaction proceeds via nucleophilic substitution followed by hydrolysis and demonstrates high yield, excellent chemoselectivity, and broad substrate tolerance, accommodating various electron-withdrawing groups on the pyridine ring. rsc.org

Another innovative, transition-metal-free approach involves a one-pot, multicomponent synthesis from readily available starting materials like phenylacetonitrile, benzonitrile (B105546), and phenylacetylene (B144264) derivatives, mediated by a strong base such as KN(SiMe3)2. acs.orgacs.org This method provides access to highly substituted 2-aminopyridines and is noted for its broad substrate scope and scalability. acs.org

Table 4: Transition-Metal-Free Synthesis of 2-Aminopyridine Derivatives

Starting Materials Reagents Key Features Citations
2-Fluoropyridine derivatives, Acetamidine hydrochloride Water (solvent) Catalyst-free, inexpensive ammonia source, high chemoselectivity. rsc.orgrsc.orgdntb.gov.ua
Phenylacetonitrile, Benzonitrile, Phenylacetylene derivatives KN(SiMe3)2 One-pot, multicomponent, broad substrate scope (49 examples, 14–97% yields). acs.orgacs.org

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly leveraging novel activation methods to forge challenging chemical bonds under mild conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates that can participate in a wide array of chemical transformations.

Photoredox-Catalyzed Carbofluorination

Visible-light photoredox catalysis provides a mild and efficient pathway for the synthesis of complex organic molecules, including N-heterocycles and fluorinated compounds. mdpi.comnih.gov This strategy has been successfully applied to the carbofluorination of alkenes to produce α-fluoro-α-amino acid derivatives. nih.gov

A metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using a highly oxidizing organic photocatalyst. nih.gov The mechanism involves the following key steps:

An alkyl radical is generated from a commercially available alkyltrifluoroborate via visible-light photoredox catalysis.

This alkyl radical undergoes a conjugate addition to the dehydroalanine substrate.

The newly formed radical intermediate is then trapped by an electrophilic fluorine source, such as Selectfluor, to afford the desired α-fluoro-α-amino acid. nih.gov

This method is notable for its mild conditions and its ability to incorporate a wide range of non-stabilized primary, secondary, and tertiary alkyl radicals, providing access to a diverse array of previously challenging-to-synthesize fluorinated unnatural amino acids. nih.gov The use of visible light as a driving force for chemical reactions is an environmentally benign approach that is gaining significant traction in modern organic synthesis. nih.gov

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. While a dedicated continuous flow synthesis for this compound has not been extensively reported, adaptations from similar transformations on related molecules demonstrate its feasibility.

The hydrolysis of the nitrile precursor, 6-fluoro-5-nitropyridine-2-carbonitrile, to the corresponding carboxylic acid is a step that can be significantly enhanced using a continuous flow setup. High-temperature and high-pressure conditions, which can be safely achieved in a microreactor, can accelerate this transformation. For instance, a catalyst-free method for the hydrolysis of nitriles has been developed using acetonitrile (B52724) as the solvent under supercritical conditions (350 °C and 65 bar), achieving the transformation of benzoic acid to benzonitrile in 25 minutes. nih.govsemanticscholar.org This principle can be applied to the hydrolysis of the pyridine-based nitrile.

Similarly, the reduction of the nitro group is amenable to flow chemistry. The hydrogenation of aromatic nitro compounds has been successfully performed in continuous flow reactors, often using packed-bed catalysts. This approach allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to high yields and selectivity.

The table below outlines a conceptual continuous flow process for the synthesis of this compound from 6-fluoro-5-nitropyridine-2-carbonitrile, based on analogous transformations.

StepReactionReagents & Conditions (Conceptual)Reactor TypeResidence Time (Conceptual)
1HydrolysisWater, High Temperature/PressureMicroreactor10-30 min
2ReductionH₂, Pd/C catalystPacked-Bed Reactor5-15 min

Polymer-Assisted Synthetic Routes

Polymer-assisted synthesis utilizes solid-supported reagents and scavengers to simplify reaction workup and purification, as the byproducts and excess reagents are bound to a solid phase and can be removed by simple filtration. This methodology can be applied to various steps in the synthesis of this compound.

The reduction of the nitro group in 6-fluoro-5-nitropyridine-2-carboxylic acid is a prime candidate for a polymer-assisted approach. A variety of polymer-supported reducing agents can be employed. For example, polymer-supported formate (B1220265) can be used as a hydrogen donor in the presence of magnesium powder for the chemoselective reduction of aromatic nitro compounds to their corresponding amines at room temperature. scilit.com Another option is the use of polymer-supported borohydride. These reagents offer the advantage of easy separation from the reaction mixture, which is particularly beneficial when dealing with polar products like amino acids.

The use of polymer-supported catalysts, such as palladium on a polymer support (e.g., polystyrene-supported Pd), is also a well-established method for the hydrogenation of nitroarenes. orientjchem.org These catalysts can be easily recovered and reused, making the process more economical and environmentally friendly.

The following table presents potential polymer-assisted reagents for the key reduction step in the synthesis of this compound.

Reaction StepPolymer-Assisted Reagent/CatalystRoleAdvantages
Reduction of Nitro GroupPolymer-supported formate with MgHydrogen donorMild reaction conditions, easy product isolation
Reduction of Nitro GroupPolymer-supported borohydrideReducing agentSimplified workup, good yields
Reduction of Nitro GroupPolymer-supported Pd catalystHydrogenation catalystCatalyst recyclability, clean reaction

Chemical Reactivity and Mechanistic Studies of 5 Amino 6 Fluoropyridine 2 Carboxylic Acid

Reactivity of the Pyridine (B92270) Nucleus and Substituents

The pyridine ring, being a π-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly modulated by the attached functional groups. The fluorine atom at the C6 position, which is alpha to the ring nitrogen, is highly susceptible to displacement. The carboxylic acid at C2 further enhances this electrophilicity through its electron-withdrawing nature. Conversely, the amino group at C5, an electron-donating group, can influence the reactivity of the other functional groups and the ring itself.

Fluorine Atom Reactivity in Substitution Reactions

The fluorine atom at the C6 position of 5-Amino-6-fluoropyridine-2-carboxylic acid is the most reactive site for nucleophilic aromatic substitution (SNAr). Its position alpha to the electronegative ring nitrogen significantly lowers the electron density at this carbon, making it highly electrophilic. uoanbar.edu.iq The high electronegativity of fluorine further enhances the rate of SNAr reactions compared to other halogens. nih.gov Studies on analogous 2-fluoropyridine (B1216828) systems show they react significantly faster than their 2-chloropyridine (B119429) counterparts. nih.gov

A diverse range of nucleophiles can displace the fluoride (B91410) under relatively mild conditions. nih.govacs.org This high reactivity allows for the strategic introduction of various functionalities at the C6 position. The reaction proceeds via a nucleophilic addition-elimination mechanism, which is discussed in more detail in section 3.2.1. The presence of the electron-withdrawing carboxylic acid group at C2 is expected to further activate the ring toward this substitution.

Nucleophile TypeExample NucleophileProduct TypeReaction Conditions
O-Nucleophiles Alcohols (e.g., Butanol)6-AlkoxypyridineMild, often base-catalyzed
N-Nucleophiles Amines (e.g., Morpholine)6-Aminopyridine derivativeMild to moderate heating
S-Nucleophiles Thiols6-(Thioether)pyridineBase-catalyzed
C-Nucleophiles Enolates, Organometallics6-Alkyl/ArylpyridineVaries, often requires strong base

This table represents the expected reactivity based on studies of similar 2-fluoropyridine compounds. Specific conditions for this compound may vary.

Amino Group Transformations

Standard derivatization procedures can be applied to this functional group:

Acylation: Reaction with acid chlorides or anhydrides under basic conditions yields the corresponding amide. This is a common strategy for protecting the amino group or for building more complex molecular structures. libretexts.org

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a variety of other functional groups (e.g., -OH, -CN, -X) through Sandmeyer or related reactions. researchgate.net

Carboxylic Acid Functional Group Chemistry

The carboxylic acid at C2 exhibits reactivity characteristic of this functional group, allowing for the synthesis of various derivatives such as esters, amides, and acid chlorides. libretexts.org

Key transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) produces the corresponding ester. This is often done to protect the carboxylic acid or to modify the molecule's solubility and electronic properties. libretexts.org

Amide Formation: Coupling with a primary or secondary amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), yields the corresponding amide. thermofisher.com This reaction is fundamental in peptide synthesis and medicinal chemistry. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

It is important to consider the potential for intramolecular reactions or competitive reactions involving the other functional groups, especially under harsh conditions. libretexts.org

Detailed Reaction Mechanism Elucidation

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its behavior and optimizing synthetic routes. The elucidation of these mechanisms often relies on a combination of kinetic studies, computational modeling, and analysis of intermediate structures.

Investigations into Nucleophilic Aromatic Substitution Mechanisms

The substitution of the fluorine atom at C6 proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. pearson.com This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C6 position, which bears the fluorine atom. This attack breaks the aromaticity of the pyridine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electronegative ring nitrogen atom. uoanbar.edu.iq

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second step, which involves the elimination of the fluoride ion, a good leaving group in SNAr reactions. This step is typically fast.

Electron-withdrawing groups: The ring nitrogen and the carboxylic acid group at C2 help stabilize the negative charge of the Meisenheimer intermediate, thus lowering the activation energy of the first step. chemrxiv.org

The nature of the leaving group: Fluorine is a highly effective leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.gov

Recent studies have also explored concerted SNAr (cSNAr) pathways, which involve a single transition state rather than a distinct intermediate, particularly for less activated aromatic systems. acs.orgnih.gov However, for a highly activated substrate like this compound, the stepwise mechanism via a Meisenheimer complex is the widely accepted pathway.

Mechanistic Pathways of C-N Bond Formations

The formation of a carbon-nitrogen (C-N) bond at the C6 position is a specific and highly important application of the SNAr reaction, typically involving an amine as the nucleophile. mdpi.com The mechanism is identical to the general SNAr pathway described above, where the nitrogen atom of the amine attacks the C6 carbon.

The reaction of this compound with a generic primary amine (R-NH₂) would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the C6 carbon, forming a zwitterionic Meisenheimer intermediate.

Proton Transfer: A proton is typically transferred from the attacking nitrogen to a base in the reaction medium.

Fluoride Elimination: The intermediate collapses, ejecting the fluoride ion and re-forming the aromatic ring to yield the 6-amino-substituted pyridine product.

The efficiency of this C-N bond formation depends on the nucleophilicity of the amine and the reaction conditions. uni-muenchen.de While classical SNAr is very effective on electron-deficient pyridines, other methods like the Buchwald-Hartwig amination are also prominent for C-N bond formation on less reactive aryl halides, though they proceed through a different, metal-catalyzed mechanism. researchgate.net For this particular substrate, the direct SNAr pathway is expected to be highly efficient.

Role of Intermediates and Transition States

The chemical reactivity of this compound is significantly governed by the stability and nature of the intermediates and transition states formed during a reaction. In nucleophilic aromatic substitution (SNAr) reactions, which are common for fluoro-substituted pyridines, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The high electronegativity of the fluorine atom makes the C6 position susceptible to nucleophilic attack, leading to the formation of this intermediate. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The presence of the electron-withdrawing carboxylic acid group at the C2 position and the nitrogen atom within the pyridine ring helps to delocalize the negative charge of the intermediate, thereby stabilizing it and facilitating the substitution reaction.

Regioselectivity and Chemoselectivity Studies

Achieving selectivity is a key challenge in the functionalization of polysubstituted aromatic compounds like this compound, which possesses multiple reactive sites: the C-F bond, the amino group, and the carboxylic acid group.

Steric and Electronic Influences on Reaction Site

The regioselectivity of reactions involving this compound is dictated by a combination of steric and electronic factors.

Electronic Effects:

C-F Bond: The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen and the carboxylic acid at C2. nih.gov Reactions of fluoropyridines are generally faster than those of chloropyridines in SNAr reactions. acs.org

Amino Group: The amino group at C5 is an electron-donating group, which can direct electrophilic substitution to the positions ortho and para to it (C4 and C6). However, the pyridine ring is generally electron-deficient and less prone to electrophilic substitution.

Carboxylic Acid Group: The carboxylic acid at C2 is an electron-withdrawing group and a meta-directing group for electrophilic substitution. It can also be a site for reactions like esterification or amidation.

Steric Effects:

The carboxylic acid group at the C2 position can sterically hinder reactions at the adjacent C3 position and, to some extent, at the C6 position.

The amino group at C5 can also exert some steric influence on the neighboring C4 and C6 positions.

These competing electronic and steric influences allow for the selective targeting of different positions on the ring. For example, the strong activation of the C-F bond towards SNAr often makes it the most probable site for nucleophilic attack. nih.gov

Reaction TypeFavored PositionPrimary Influencing Factors
Nucleophilic Aromatic SubstitutionC6Electronic (activation by ring N and COOH)
Electrophilic Aromatic SubstitutionC4Electronic (directing effect of NH2)
Reactions at SubstituentsC2 (COOH), C5 (NH2)Inherent reactivity of the functional groups

Strategies for Achieving Selective Functionalization

To achieve selective functionalization of this compound, various strategies can be employed that take advantage of the inherent reactivity of the different functional groups and positions on the pyridine ring.

Protecting Groups: The amino and carboxylic acid groups can be protected to prevent them from reacting while another part of the molecule is being functionalized. For instance, the amino group can be acetylated, and the carboxylic acid can be converted to an ester. researchgate.net This allows for selective reactions at other positions, after which the protecting groups can be removed.

Reaction Conditions: The choice of reagents and reaction conditions can be used to control selectivity. For example, mild conditions might favor reaction at the most activated site (the C-F bond), while more forcing conditions might be required to react at less activated positions. nih.gov The use of specific catalysts can also direct reactions to a particular site.

Directed Metalation: Directed ortho-metalation is a powerful strategy for regioselective functionalization of pyridines. researchgate.net By using a suitable directing group, it is possible to deprotonate a specific position on the ring, which can then react with an electrophile. While the existing substituents on this compound could potentially act as directing groups, the specific outcomes would depend on the reaction conditions and the directing ability of each group.

StrategyTarget SiteExample Transformation
Protecting GroupsC6Acetylation of NH2, esterification of COOH, followed by SNAr at C6
Reaction ConditionsC6Mild SNAr conditions to selectively displace fluoride
Directed MetalationC3 or C4Use of a directing group to selectively introduce a new substituent

Derivatives and Transformations of 5 Amino 6 Fluoropyridine 2 Carboxylic Acid

Esterification and Hydrolysis of the Carboxylic Acid Group (e.g., Methyl Ester)

The carboxylic acid group of 5-Amino-6-fluoropyridine-2-carboxylic acid can be readily converted to its corresponding esters, a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to serve as an intermediate for further reactions. The methyl ester is a frequently synthesized derivative.

Esterification: The formation of the methyl ester, Methyl 5-amino-6-fluoropyridine-2-carboxylate, is typically achieved under acidic conditions. A standard laboratory procedure involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by using reagents like thionyl chloride in methanol. This reaction proceeds through the acid-catalyzed activation of the carboxyl group, making it susceptible to nucleophilic attack by methanol.

Alternatively, esterification can be performed using diazomethane, although this method is often reserved for small-scale syntheses due to the hazardous nature of the reagent. Another approach involves the use of alkyl halides in the presence of a base, which deprotonates the carboxylic acid to form a carboxylate salt that then acts as a nucleophile.

Hydrolysis: The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is a fundamental transformation. This is typically accomplished by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in the final acidification step. Acid-catalyzed hydrolysis is also possible but is often slower and reversible. The progress of both esterification and hydrolysis reactions can be conveniently monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Conditions for Esterification and Hydrolysis

TransformationReagents and ConditionsProduct
Esterification Methanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.), RefluxMethyl 5-amino-6-fluoropyridine-2-carboxylate
Hydrolysis (Saponification) 1. Sodium Hydroxide (NaOH), Water (H₂O)/Methanol (CH₃OH), Reflux2. Hydrochloric Acid (HCl)This compound

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound is a key site for the formation of amide bonds, a critical linkage in peptides and numerous pharmaceuticals. These reactions involve coupling the carboxylic acid with a primary or secondary amine.

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, the carboxylic acid must first be "activated". This is achieved using a variety of peptide coupling reagents. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then reacts with the amine. This strategy minimizes side reactions and racemization. nih.gov

Onium Salts: Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (e.g., PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that form activated esters in situ. researchgate.netpeptide.com

A typical amidation reaction would involve dissolving this compound, the desired amine, and the coupling reagent in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction. researchgate.net

This methodology is directly applicable to peptide synthesis, where the carboxylic acid of one amino acid (or peptide) is coupled to the amino group of another. In this context, this compound can be incorporated into a peptide chain, introducing the unique electronic and structural properties of the fluorinated aminopyridine moiety. For such syntheses, the amino group of the incoming amino acid ester is typically protected (e.g., with a Boc or Fmoc group) to ensure selective amide bond formation at the carboxylic acid. google.com

Table 2: Common Peptide Coupling Reagents for Amidation

Coupling Reagent ClassExample ReagentAdditive (if applicable)
CarbodiimidesEDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide)
Phosphonium SaltsPyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (Diisopropylethylamine)

Condensation and Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazo[1,2-a]pyrazin-8-ylamine derivatives)

The bifunctional nature of the aminopyridine core of this compound allows it to serve as a precursor for the synthesis of fused heterocyclic systems. The endocyclic pyridine (B92270) nitrogen and the exocyclic amino group can participate in condensation and cyclization reactions with appropriate bifunctional reagents to construct a new ring fused to the pyridine core.

A notable example is the potential synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. The general synthesis of the imidazo[1,2-a]pyrazine scaffold often involves the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.govresearchgate.net While the starting material is an aminopyridine, analogous reactivity can be envisioned. To form an Imidazo[1,2-a]pyrazin-8-ylamine derivative from this compound, a multi-step synthetic sequence would be necessary.

One plausible synthetic route could involve:

Transformation of the carboxylic acid: The carboxylic acid at the C-2 position would first need to be converted into a group that can participate in the cyclization. For instance, it could be transformed into an α-haloketone or a related electrophilic species.

Intramolecular Cyclization: Following the modification of the C-2 substituent, an intramolecular condensation between the newly formed electrophilic center and the endocyclic pyridine nitrogen would lead to the formation of the fused imidazole (B134444) ring. The amino group at the C-5 position would remain as a substituent on the newly formed bicyclic system.

The reaction conditions for such cyclizations are highly dependent on the specific substrate and the nature of the reacting groups, but they often involve heating in a suitable solvent, sometimes in the presence of a base or an acid catalyst to facilitate the condensation. organic-chemistry.org The resulting fused heterocycles are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. dergipark.org.trucl.ac.uk

Development of Other Substituted Pyridine Carboxylic Acid Derivatives

Beyond the transformations of the carboxylic acid group, the this compound scaffold can be further modified to generate a library of substituted pyridine carboxylic acid derivatives. These modifications can target the amino group, the fluorine atom, or the pyridine ring itself, although the latter is often more challenging.

Derivatization of the Amino Group: The amino group at the C-5 position can undergo a variety of reactions common to arylamines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding N-acyl derivatives.

Alkylation: N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other substituents, such as halogens, cyano, or hydroxyl groups. However, the presence of the fluorine and carboxylic acid groups may influence the stability and reactivity of the diazonium intermediate.

Substitution of the Fluorine Atom: The fluorine atom at the C-6 position is generally stable but can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if there are strong electron-withdrawing groups on the ring. However, the electron-donating amino group may deactivate the ring towards SNAr. More forceful conditions or the use of specific catalysts might be required to replace the fluorine with other nucleophiles like alkoxides, thiolates, or amines.

Modification of the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. The activating effect of the amino group is somewhat offset by the deactivating effects of the fluorine and carboxylic acid groups. Therefore, reactions like nitration or halogenation would likely require harsh conditions and may lead to mixtures of products.

These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, which is a crucial aspect of drug discovery and materials science research. google.comnih.govrsc.org

Applications of 5 Amino 6 Fluoropyridine 2 Carboxylic Acid in Academic Research

As a Core Building Block in Organic Synthesis

The strategic placement of three distinct functional groups—an amine, a carboxylic acid, and an activated fluorine atom—renders 5-amino-6-fluoropyridine-2-carboxylic acid a highly valuable building block in organic synthesis. The reactivity of the fluorine atom at the 6-position is enhanced by the electron-withdrawing effect of the adjacent pyridine (B92270) nitrogen, facilitating its displacement by a wide range of nucleophiles. This reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of modern synthetic chemistry for creating carbon-heteroatom and carbon-carbon bonds. nih.govpressbooks.pubnih.gov

The reaction of 2-fluoropyridines with nucleophiles is often faster and more efficient than that of corresponding 2-chloropyridines, a property attributed to the high electronegativity of fluorine. nih.gov This allows for the introduction of diverse functionalities under relatively mild conditions. The amino and carboxylic acid groups serve as additional handles for orthogonal chemical transformations, such as amide bond formation, esterification, or further heterocycle synthesis. This multi-functionality allows chemists to build molecular complexity in a controlled, stepwise manner. The SNAr reaction on the pyridine ring typically involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion to restore aromaticity. pressbooks.pubyoutube.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents hypothetical but chemically sound examples based on established reactivity principles of 2-fluoropyridines.

NucleophileReagent ExampleProduct ClassSignificance
O-NucleophileSodium Methoxide (NaOMe)6-Alkoxy-5-aminopyridine derivativeAccess to ether-linked structures found in many bioactive molecules.
N-NucleophileAniline (C₆H₅NH₂)6-(Arylamino)-5-aminopyridine derivativeFormation of diarylamine scaffolds, important in materials and medicinal chemistry.
S-NucleophileSodium Thiophenolate (NaSPh)6-(Arylthio)-5-aminopyridine derivativeSynthesis of thioether compounds with applications in pharmaceuticals and agrochemicals.

Synthetic Intermediate for Complex Fluorinated Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govarkat-usa.org this compound serves as an ideal intermediate for the synthesis of complex molecules where the pyridine ring is a key structural component. The fluorine atom can be strategically replaced late in a synthetic sequence to introduce a larger, more complex substituent. nih.govacs.org

This approach is exemplified in the synthesis of quinolone-based antibacterial agents, where fluoropyridyl moieties are common. researchgate.net For instance, the synthesis of complex structures like 5-amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid demonstrates how a fluoropyridine unit can be incorporated into a larger, biologically active framework. researchgate.net The use of this compound allows for the retention of the fluorine atom on the pyridine ring if other positions are more reactive, or its displacement to connect the pyridine scaffold to another part of the target molecule. This versatility makes it a powerful tool for building libraries of complex fluorinated compounds for structure-activity relationship (SAR) studies.

Table 2: Application as an Intermediate in Complex Molecule Synthesis This table illustrates the strategic use of the title compound to generate complex molecular scaffolds.

Target ScaffoldSynthetic TransformationRationale
Substituted Biaryl SystemsSuzuki or Stille Coupling (after conversion of C-F to C-OTf or C-Br)Creates C-C bonds to access complex biaryl structures prevalent in pharmaceuticals.
MacrocyclesIntramolecular SNAr reaction with a tethered nucleophileThe activated fluorine acts as an electrophilic site for ring-closing macrocyclization reactions.
Fused Heterocyclic SystemsDisplacement of fluorine followed by intramolecular cyclizationEnables the construction of polycyclic aromatic systems with tailored electronic properties.

Precursor for Developing Novel Heterocyclic Scaffolds

Pyridine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs. researchgate.netdovepress.com this compound is an excellent starting point for the development of novel, more complex heterocyclic systems. The adjacent amino and carboxylic acid groups are perfectly positioned to undergo condensation and cyclization reactions to form fused ring systems.

For example, through reactions with appropriate bifunctional reagents, the aminocarboxylic acid moiety can be converted into fused six-membered rings, such as pyrido[2,3-d]pyrimidines or related structures. nih.gov This synthetic strategy allows for the rapid construction of diverse chemical libraries based on novel heterocyclic cores. The fluorine atom can be retained as a key substituent on the new scaffold or can be used as a reactive handle for further diversification after the core has been constructed. This dual utility enhances its value as a precursor for generating proprietary scaffolds in drug discovery programs.

Table 3: Potential Novel Scaffolds Derived from this compound This table outlines plausible synthetic routes to novel heterocyclic systems based on known chemical transformations.

ReactantResulting ScaffoldReaction Type
Formamide or DMF-DMAFluorinated Pyrido[2,3-d]pyrimidin-4-oneCondensation/Cyclization
HydrazineFluorinated Pyrido[2,3-d]pyridazinoneCondensation/Cyclization
α-HaloketoneFluorinated Pyrido[2,3-b]pyrazineCondensation/Cyclization

Use in Radiochemical Synthesis as a Radiolabeled Synthon

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net A radiolabeled synthon is a small, radioactive molecule that can be quickly and efficiently incorporated into a larger molecule to create a PET tracer. This compound is an ideal candidate for development as an ¹⁸F-labeled synthon.

The radiosynthesis of 5-amino-6-[¹⁸F]fluoropyridine-2-carboxylic acid would likely proceed via a no-carrier-added nucleophilic aromatic substitution. researchgate.net This involves reacting a precursor molecule, such as one containing a nitro group or a trialkylammonium salt at the 6-position, with potassium [¹⁸F]fluoride complexed with a cryptand like Kryptofix 222 (K₂₂₂). nih.govacs.org The reaction is typically performed in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The electron-deficient nature of the pyridine ring facilitates this substitution. nih.gov Once synthesized, the resulting ¹⁸F-labeled synthon can be rapidly coupled to targeting vectors like peptides or small molecules via its carboxylic acid or amino group to produce novel PET radiopharmaceuticals for imaging various biological processes. frontiersin.orgresearchgate.net

Table 4: Proposed Radiosynthesis of 5-Amino-6-[¹⁸F]fluoropyridine-2-carboxylic acid This table summarizes a plausible, high-yield radiosynthesis protocol based on established methods for ¹⁸F-labeling of pyridines.

ParameterDescription
Precursor5-Amino-6-(trimethylammonium)pyridine-2-carboxylic acid triflate
Radiolabeling AgentK[¹⁸F]F-Kryptofix 222 complex
SolventDimethyl sulfoxide (DMSO) or Acetonitrile (B52724)
Reaction Temperature120-160 °C
Reaction Time5-15 minutes
Purification MethodReversed-phase High-Performance Liquid Chromatography (RP-HPLC)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for predicting the properties of organic molecules. Such calculations would typically be used to determine the optimized molecular geometry of 5-Amino-6-fluoropyridine-2-carboxylic acid, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are used to compute various electronic properties and reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species. Key reactivity descriptors that would be calculated are presented in Table 1.

Table 1. Key Reactivity Descriptors from DFT Calculations

Descriptor Symbol Description
Highest Occupied Molecular Orbital Energy EHOMO Indicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap ΔE Relates to the chemical reactivity and stability of the molecule.
Chemical Hardness η Measures resistance to change in electron distribution.
Chemical Potential µ Describes the escaping tendency of electrons from an equilibrium system.

These parameters are crucial for understanding the molecule's kinetic stability and reactivity in chemical reactions. mdpi.com

Mechanistic Insights through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, this could involve modeling its participation in reactions such as amide bond formation or electrophilic aromatic substitution. Theoretical calculations would identify transition states, intermediate structures, and activation energies, providing a detailed, step-by-step understanding of the reaction pathway. This approach allows for the prediction of the most favorable reaction pathways and the rationalization of experimental outcomes.

Conformational Analysis and Molecular Interaction Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and intermolecular interactions. Conformational analysis of this compound would involve identifying the different stable conformations (rotamers) arising from the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the pyridine (B92270) ring.

Computational methods would be used to calculate the relative energies of these conformers to determine the most stable structures. Furthermore, studies of molecular interactions would explore how this compound interacts with other molecules, such as solvents or biological macromolecules. This would involve the characterization of non-covalent interactions like hydrogen bonding and π-π stacking, which are critical in molecular recognition processes. researchgate.net

Analytical and Spectroscopic Characterization Techniques

Structural Elucidation (NMR, MS, IR)

Structural elucidation of 5-Amino-6-fluoropyridine-2-carboxylic acid relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Together, these methods provide a detailed picture of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and exchangeable protons from the amino (NH₂) and carboxylic acid (COOH) groups. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The fluorine atom will cause characteristic splitting (coupling) of the adjacent proton's signal.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring will exhibit five distinct signals. The chemical shifts of these carbons are significantly influenced by the attached functional groups (amino, fluoro, and carboxylic acid). mdpi.com The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F), which is a definitive indicator of its presence.

Expected ¹H and ¹³C NMR Data (Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The following are estimated values based on analogous structures.)

¹H NMR Data ¹³C NMR Data
Assignment Expected δ (ppm) Assignment Expected δ (ppm)
H-37.0 - 7.5C-2 (C-COOH)165 - 170
H-47.8 - 8.2C-3115 - 120
NH₂5.0 - 6.0 (broad)C-4140 - 145
COOH12.0 - 14.0 (broad)C-5 (C-NH₂)145 - 150
C-6 (C-F)155 - 160 (d, ¹JC-F)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₆H₅FN₂O₂). The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments such as CO₂, H₂O, or HCN, which helps to confirm the presence of the carboxylic acid and pyridine ring structure. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound would be expected to show several key absorption bands. wayne.edu

Typical IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Amine)Symmetric & Asymmetric Stretching3300-3500
C=O (Carboxylic Acid)Stretching1680-1720
C=C, C=N (Aromatic Ring)Stretching1550-1650
C-FStretching1000-1250
N-H (Amine)Bending1600-1650

Purity and Reaction Monitoring (Chromatographic Methods)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple technique used for qualitative monitoring of reactions. libretexts.orgchemscene.com A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. libretexts.org As the reaction progresses, the spot corresponding to the starting material diminishes while a new spot for the product appears, typically with a different retention factor (Rf value). libretexts.org This allows for a quick determination of whether the reaction is complete.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used for both qualitative and quantitative analysis. It is the method of choice for determining the precise purity of the final compound. For a polar, ionizable molecule like this compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode, often using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is critical for controlling the retention of the acidic and basic functional groups. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. helixchrom.com

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating pyridine carboxylic acid isomers and related impurities. sielc.com

Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Advanced Spectroscopic Methods in Mechanistic Research

To understand the reaction mechanisms involved in the synthesis or transformation of this compound, advanced spectroscopic techniques are employed. These methods provide real-time information about transient intermediates and reaction kinetics.

Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale. perkinelmer.com When coupled with FT-IR or UV-Vis spectroscopy, it can be used to observe the formation and decay of short-lived intermediates, providing critical data for elucidating reaction pathways. perkinelmer.com

In-situ Reaction Monitoring: Probes from techniques like FT-IR or Raman spectroscopy can be inserted directly into a reaction vessel. This provides real-time data on the concentration of reactants, products, and intermediates as the reaction proceeds, without the need for sampling. This is invaluable for kinetic studies and optimizing reaction conditions.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, which is crucial for characterizing complex products or unexpected byproducts in mechanistic studies. numberanalytics.com Advanced NMR techniques can also be used to study reaction kinetics by monitoring signal changes over time.

These advanced methods move beyond simple structural confirmation, offering dynamic insights into how chemical transformations occur, which is fundamental for the development of efficient and novel synthetic routes for pyridine derivatives. numberanalytics.com

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